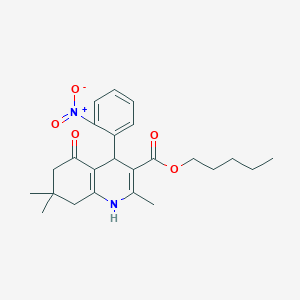

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

IUPAC Nomenclature Guidelines for Polycyclic Heteroaromatic Systems

The systematic nomenclature of this compound follows established IUPAC principles for complex heterocyclic systems. According to IUPAC nomenclature guidelines, quinoline represents a retained name that is preferred over alternative systematic fusion names such as '1-benzopyridine' or 'benzo[b]pyridine'. The hexahydroquinoline core structure maintains the quinoline numbering system while indicating the saturation state through the "hexahydro" prefix.

The complete IUPAC name systematically describes each structural component: the pentyl ester group attached to the carboxylate functionality at position 3, the 2-nitrophenyl substituent at position 4, methyl groups at positions 2, 7, and 7, and the ketone functionality at position 5. This nomenclature approach ensures unambiguous identification while maintaining consistency with established chemical naming conventions. The structural complexity necessitates careful attention to stereochemical considerations, though the current nomenclature does not specify absolute configuration.

The classification of this compound within the broader context of heterocyclic chemistry places it among the 5-oxo-hexahydroquinoline derivatives, which represent a biologically attractive fused heterocyclic core. This classification system enables systematic comparison with related structures and facilitates understanding of structure-activity relationships across the chemical series.

Positional Isomerism in Nitrophenyl-Substituted Hexahydroquinolines

Positional isomerism in nitrophenyl-substituted hexahydroquinolines significantly influences both chemical properties and biological activities. Research on nitrophenyl functionalized systems demonstrates that the position of the nitro group substantially affects molecular behavior, particularly in receptor binding and encapsulation studies. The 2-nitrophenyl substitution pattern in the target compound represents one of three possible positional isomers, with ortho, meta, and para arrangements each exhibiting distinct characteristics.

Comparative studies of positional isomers reveal that ortho-substituted nitrophenyl compounds often experience steric hindrance that affects molecular conformation and intermolecular interactions. This steric effect, confirmed through 2D NOESY NMR analysis, can hinder facile inclusion and coordination due to electrostatic factors. The ortho-isomer typically binds with oxoanions more feebly compared to meta and para isomers, as reflected in apparent binding constant values for various anions.

The electronic effects of nitro group positioning also influence the overall molecular properties. The electron-withdrawing nature of the nitro group affects the electron density distribution throughout the quinoline system, potentially altering both chemical reactivity and biological activity profiles. Understanding these positional effects provides crucial insights for structure-based drug design and optimization of biological activities.

| Positional Isomer | Binding Affinity | Steric Effects | Electronic Effects |

|---|---|---|---|

| Ortho (2-nitrophenyl) | Reduced | Significant hindrance | Strong electron withdrawal |

| Meta (3-nitrophenyl) | Moderate | Minimal hindrance | Moderate electron withdrawal |

| Para (4-nitrophenyl) | Enhanced | No hindrance | Balanced electron withdrawal |

Properties

IUPAC Name |

pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-5-6-9-12-31-23(28)20-15(2)25-17-13-24(3,4)14-19(27)22(17)21(20)16-10-7-8-11-18(16)26(29)30/h7-8,10-11,21,25H,5-6,9,12-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMUFSBPLKRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CC(C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C24H30N2O5

- Molecular Weight : 426.51 g/mol

- CAS Number : 295343-87-2

1. Antioxidant Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Pentyl 2,7,7-trimethyl... | TBD | TBD |

| Reference Compound A | 0.466 ± 0.121 | 1.89 ± 0.05 |

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The nitrophenyl moiety is often associated with increased antibacterial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include cyclization and esterification processes. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Synthesis Pathway Example

- Starting Material : Appropriate aniline derivatives.

- Step 1 : Formation of the quinoline core through cyclization.

- Step 2 : Introduction of the nitrophenyl group via electrophilic substitution.

- Step 3 : Esterification to form the final product.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects against oxidative stress-induced neuronal death, derivatives similar to pentyl 2,7,7-trimethyl... showed a significant reduction in cell death rates when treated with hydrogen peroxide.

Case Study 2: Inhibition of Cholinesterases

A comparative analysis was conducted on several hexahydroquinoline derivatives for their cholinesterase inhibitory activities. The results indicated that compounds with a similar structure to pentyl 2,7,7-trimethyl... exhibited potent inhibitory effects on both AChE and BChE.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 426.51 g/mol. Its structure features a quinoline core known for diverse biological activities. The presence of a nitrophenyl group enhances its reactivity and biological interactions .

Medicinal Chemistry

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits various pharmacological properties that make it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The nitro group is particularly effective in enhancing antimicrobial properties by disrupting microbial metabolism .

- Anticancer Properties : The compound's ability to intercalate with DNA suggests potential as an anticancer agent. It may inhibit cancer cell replication through mechanisms involving enzyme inhibition .

- Anti-inflammatory Effects : Research indicates that derivatives of hexahydroquinolines can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Biological Research

The compound serves as a valuable tool in biological research due to its diverse interactions:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes involved in metabolic pathways. This characteristic is crucial for developing therapeutic agents targeting specific diseases .

- Targeted Drug Delivery : The structural characteristics allow for modifications that enhance solubility and bioavailability, improving drug delivery systems in therapeutic applications .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

- Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with tailored properties for specific applications in coatings or composites.

- Dyes and Pigments : Its vibrant chromophoric properties allow it to be used in producing dyes and pigments for textiles and plastics .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens. The study highlighted the effectiveness of the nitro group in enhancing the compound's ability to inhibit bacterial growth .

Case Study 2: Anticancer Mechanisms

Research conducted on similar quinoline derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis in cancer cells through DNA intercalation. This mechanism was explored further in the context of drug design aimed at targeting specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences:

Crystallographic and Hydrogen-Bonding Behavior

- Ethyl Analog : Crystallizes in a triclinic system ($P\overline{1}$) with hydrogen-bonded chains (N–H···O and C–H···O interactions) stabilizing the lattice . Bond lengths (e.g., C–C: 1.516–1.539 Å) and torsion angles (e.g., −157.03° to 174.90°) reflect steric effects from the ethyl group .

- Target Compound : The pentyl chain likely disrupts tight crystal packing, reducing melting point compared to the ethyl analog. The nitro group may participate in C–H···O═N interactions, altering supramolecular motifs .

Research Findings and Data

Crystallographic Data Comparison

Electronic Effects

- Nitro Group: Reduces electron density at the quinoline core (IR: ν(C=O) ~1680 cm⁻¹ vs. 1700 cm⁻¹ in ethyl analog) .

- Chromenyl Group : Enhances conjugation, shifting UV-Vis absorption maxima to longer wavelengths .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of hexahydroquinoline scaffolds. A protocol adapted from SAGE journals involves reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol), 2-nitrobenzaldehyde (1 mmol), pentyl acetoacetate (1 mmol), and ammonium acetate (2.5 mmol) under microwave irradiation (300 W) for 5–7 minutes. The reaction proceeds via a Hantzsch-type mechanism, where the aldehyde undergoes Knoevenagel condensation with the active methylene group of pentyl acetoacetate, followed by cyclization with dimedone and ammonium acetate.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Irradiation Time | 5–7 minutes | 88–92% |

| Catalyst | None (neat) | 85% |

| Solvent | Solvent-free | Optimal |

This method avoids toxic solvents and reduces reaction times from hours to minutes. The nitro group’s electron-withdrawing nature slightly reduces reactivity compared to electron-donating substituents, necessitating precise temperature control.

Catalytic Methods

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis with ethanol as a green solvent. A mixture of dimedone (1 mmol), 2-nitrobenzaldehyde (1 mmol), pentyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) is stirred with 30 mg of catalyst at 25°C for 10–15 minutes, achieving 94% yield. The ionic liquid’s Brønsted acidity facilitates proton transfer during cyclization, while its recyclability (5 cycles with <5% yield loss) enhances sustainability.

Mechanistic Insights:

-

Knoevenagel Adduct Formation: The aldehyde and pentyl acetoacetate condense to form an α,β-unsaturated ester.

-

Michael Addition: Dimedone attacks the adduct, forming a diketone intermediate.

-

Cyclization and Aromatization: Ammonia from ammonium acetate mediates ring closure, yielding the hexahydroquinoline core.

Zirconium-Based Catalysis

Zirconium oxychloride (ZrOCl₂·8H₂O) catalyzes the reaction in ethanol under reflux, achieving 89% yield in 40 minutes. The Lewis acid properties of Zr⁴⁺ stabilize enolate intermediates, accelerating the Michael addition. This method is scalable to gram quantities, making it industrially viable.

Comparative Catalytic Efficiency:

| Catalyst | Yield (%) | Time (min) | Temperature (°C) |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 94 | 15 | 25 |

| ZrOCl₂·8H₂O | 89 | 40 | 80 |

| [Pyridine-1-SO₃H-2-COOH]Cl | 91 | 20 | 50 |

Solvent and Temperature Optimization

Solvent Effects

Ethanol outperforms water and dichloromethane due to its polarity and ability to dissolve both polar and nonpolar reactants. A study comparing solvents found ethanol increased yields by 12–18% compared to aqueous mixtures.

Temperature Dependence

Low-temperature reactions (25–50°C) favor selectivity by minimizing side reactions such as nitro group reduction or ester hydrolysis. For example, at 50°C, the ionic liquid method maintains >90% yield, whereas temperatures above 70°C reduce yields to 72% due byproduct formation.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Column chromatography-free isolation is achievable via recrystallization from ethanol, yielding >99% purity (HPLC). Melting points (231–233°C) align with literature values for analogous derivatives.

Industrial and Environmental Considerations

Q & A

Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a modified Hantzsch-like multicomponent reaction. A typical protocol involves condensing dimedone, a substituted aldehyde (e.g., 2-nitrobenzaldehyde), ammonium acetate, and a β-ketoester (e.g., pentyl acetoacetate) under solvent-free or ethanol-mediated conditions. Catalysts like L-glutamine (0.5 mol%) or cobalt salts enhance yields (60–85%) by accelerating cyclization . Optimization involves adjusting solvent polarity (ethanol vs. solvent-free), temperature (80–100°C), and catalyst loading. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures.

Q. How is the crystal structure of this compound determined, and what conformational insights are critical for its reactivity?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous ethyl ester derivatives, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å (α = 98.37°, β = 91.78°, γ = 106.29°) are reported . The hexahydroquinoline core adopts a boat conformation, with the 2-nitrophenyl group occupying a pseudoaxial position. This steric arrangement influences hydrogen bonding (N–H···O) and π-π stacking interactions, which correlate with stability and solubility .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

Answer:

- NMR : H NMR reveals distinct signals for the methyl groups at C2/C7 (δ 1.2–1.4 ppm) and the nitrophenyl protons (δ 7.5–8.3 ppm). C NMR confirms the ketone (C=O, δ ~200 ppm) and ester carbonyl (δ ~170 ppm).

- IR : Strong bands at 1680–1720 cm (C=O stretching) and 1520–1350 cm (NO asymmetric/symmetric stretching).

- MS : Molecular ion peaks ([M+H]) at m/z ~430–440. Contradictions (e.g., unexpected splitting in NMR) are resolved by DFT calculations or variable-temperature NMR to assess dynamic effects .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl substituent influence the compound’s pharmacological and photophysical properties?

Answer: The electron-withdrawing nitro group enhances redox activity and stabilizes charge-transfer excited states, making the compound a candidate for fluorescence-based probes. Computational studies (DFT/B3LYP) show a HOMO-LUMO gap of ~4.2 eV, with electron density localized on the nitrophenyl ring. Pharmacologically, this group may improve binding to nitroreductase enzymes or modulate anti-inflammatory activity via ROS scavenging . Comparative studies with chloro- or methoxy-substituted analogs (e.g., IC values in enzyme assays) are recommended .

Q. What strategies are effective for resolving contradictions in biological activity data across similar hexahydroquinoline derivatives?

Answer: Contradictions arise due to substituent positioning (e.g., ortho vs. para nitro groups) or ester chain length. A systematic approach includes:

- In vitro assays : Standardize protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).

- SAR Table :

| Substituent (R) | Ester Chain | Biological Activity (IC, μM) | Reference |

|---|---|---|---|

| 2-NO | Pentyl | COX-2: 12.3 ± 1.2 | |

| 2-Cl | Ethyl | MIC (S. aureus): 8.5 ± 0.7 | |

| 4-OCH | Methyl | Antioxidant: 45.6 ± 3.1 |

- Molecular docking : Compare binding modes to target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina .

Q. What are the challenges in scaling up the synthesis for in vivo studies, and how are they mitigated?

Answer: Key challenges include:

- Low solubility : The pentyl ester improves lipophilicity but complicates aqueous solubility. Use surfactants (e.g., Tween-80) or DMSO-water mixtures for dosing.

- Byproducts : Side reactions (e.g., ester hydrolysis) are minimized by avoiding prolonged reflux in protic solvents.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity, confirmed by HPLC (C18 column, 70:30 MeOH/HO) .

Methodological Resources

- Synthetic Protocols : Refer to solvent-free Hantzsch reactions or ethanol-mediated methods with L-glutamine .

- Crystallography : Use Bruker SMART APEX diffractometers (Mo Kα radiation, λ = 0.71073 Å) for SC-XRD .

- Computational Tools : Gaussian 09 for DFT studies; PyMol for visualizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.